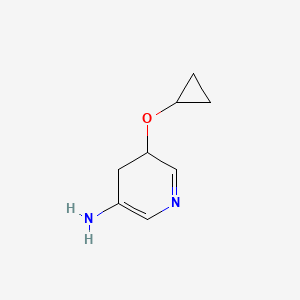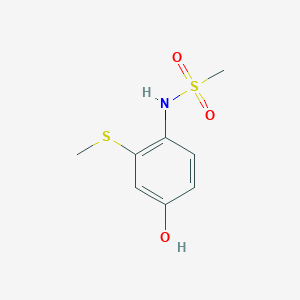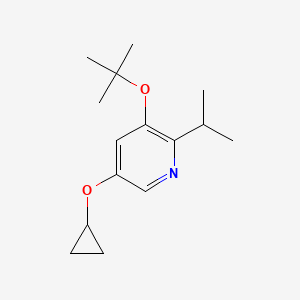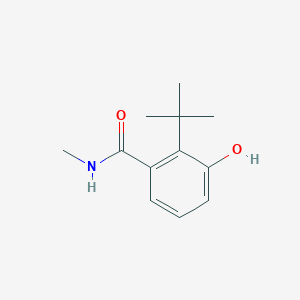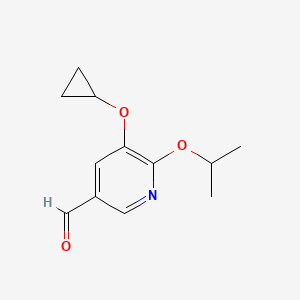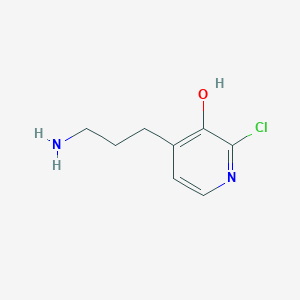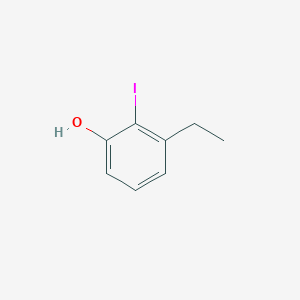
3-Ethyl-2-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-iodophenol is an aromatic organic compound that belongs to the class of iodophenols It features an iodine atom and an ethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-iodophenol can be achieved through several methods. One common approach involves the iodination of 3-ethylphenol using iodine and an oxidizing agent such as sodium iodate or potassium iodate. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiolates or amines, through nucleophilic aromatic substitution.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Thiophenols or aniline derivatives.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 3-Ethylphenol.
Scientific Research Applications
3-Ethyl-2-iodophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-iodophenol in various reactions involves the activation of the phenol ring by the electron-withdrawing iodine atom. This activation facilitates nucleophilic substitution and other reactions. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Iodophenol: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain contexts.
2-Iodophenol: The iodine atom is in a different position, affecting the compound’s reactivity and steric properties.
4-Ethyl-2-iodophenol: The ethyl group is in a different position, which can influence the compound’s overall reactivity and interactions.
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-ethyl-2-iodophenol |
InChI |
InChI=1S/C8H9IO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2H2,1H3 |
InChI Key |
QBPJZCVIGBBHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






